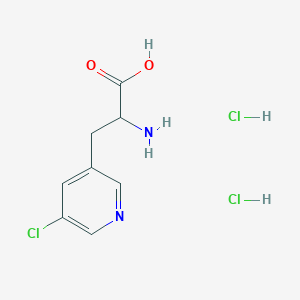![molecular formula C8H8F3NO B2654266 (1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol CAS No. 2227706-43-4](/img/structure/B2654266.png)
(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Applications De Recherche Scientifique
Polymer Chemistry Applications
- Protecting Groups for Carboxylic Acids : The compound 2-(pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This feature, combined with its commercial availability and relatively low cost, positions it as a valuable tool in polymer chemistry for creating advanced materials with tailored properties (Elladiou & Patrickios, 2012).
Organometallic Chemistry and Catalysis
- Carbon Dioxide Capture : Rhenium(I) triscarbonyl compounds with amino- and iminopyridine ligands exhibit metal–ligand cooperation, enabling reversible binding of CO2 through a unique dearomatization/rearomatization reaction sequence. This property is instrumental in developing CO2 capture and storage technologies, addressing environmental challenges (Stichauer et al., 2017).
Coordination Chemistry
- Complexation Studies : The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde has been explored for complexation with copper(II) and cadmium(II) ions, leading to novel complexes with potential applications in bioinorganic chemistry and materials science. These studies provide insights into ligand design and coordination behavior, contributing to the development of new molecular architectures (Mardani et al., 2019).
Chemical Synthesis and Material Science
- Luminescence and Molecular Structure : Synthesis and structural analysis of 1-phenyl-2-(2-pyridyl)ethanol derivatives have shed light on their stability and hydrogen bonding interactions, crucial for designing materials with specific optical properties. These studies contribute to our understanding of molecular interactions and their effects on material properties (Percino et al., 2015).
Environmental Chemistry
- Eco-friendly Synthesis : A novel route for synthesizing pyridines via [2 + 2 + 2] cycloaddition of diynes and oximes, using ethanol as an alternative green reaction medium, highlights the compound's role in promoting environmentally friendly chemical processes. This methodology emphasizes the importance of green chemistry principles in reducing pollution and enhancing sustainability (Xu et al., 2015).
Propriétés
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAUCTIDNYDKTL-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)
![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
